R-benproperine R-benproperine (R)-benproperine is a 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine that has R configuration. The racemate comprising equimolar amounts of (R)- and (S)-benproperine is used as a cough suppressant. It is a conjugate base of a (R)-benproperine(1+). It is an enantiomer of a (S)-benproperine.
Brand Name: Vulcanchem
CAS No.: 124678-30-4
VCID: VC0054964
InChI: InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1
SMILES: CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol

R-benproperine

CAS No.: 124678-30-4

Main Products

VCID: VC0054964

Molecular Formula: C21H27NO

Molecular Weight: 309.4 g/mol

R-benproperine - 124678-30-4

CAS No. 124678-30-4
Product Name R-benproperine
Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
IUPAC Name 1-[(2R)-1-(2-benzylphenoxy)propan-2-yl]piperidine
Standard InChI InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1
Standard InChIKey JTUQXGZRVLWBCR-GOSISDBHSA-N
Isomeric SMILES C[C@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
SMILES CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
Canonical SMILES CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
Description (R)-benproperine is a 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine that has R configuration. The racemate comprising equimolar amounts of (R)- and (S)-benproperine is used as a cough suppressant. It is a conjugate base of a (R)-benproperine(1+). It is an enantiomer of a (S)-benproperine.
PubChem Compound 14456346
Last Modified Nov 11 2021
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